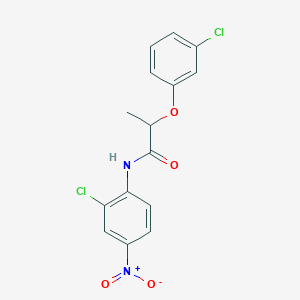
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide, commonly known as Nitrofen, is a synthetic herbicide that has been widely used in agriculture to control weeds. Nitrofen belongs to the family of nitrophenyl ether herbicides and is known to have both biochemical and physiological effects on plants.
Mécanisme D'action
Nitrofen acts by inhibiting the activity of protoporphyrinogen oxidase (PPO), an enzyme that is involved in the synthesis of chlorophyll in plants. By inhibiting PPO, Nitrofen disrupts the production of chlorophyll, leading to the death of the plant. Nitrofen is a selective herbicide, meaning that it targets only certain types of plants and does not harm others.
Biochemical and physiological effects:
Nitrofen has been shown to have both biochemical and physiological effects on plants. The herbicide disrupts the production of chlorophyll, leading to a reduction in photosynthesis and the accumulation of reactive oxygen species (ROS) in plant cells. Nitrofen also causes damage to the cell membrane, leading to cell death. In addition, Nitrofen has been shown to have an impact on the growth and development of plants, causing stunted growth and reduced seed production.
Avantages Et Limitations Des Expériences En Laboratoire
Nitrofen is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. In the laboratory, Nitrofen is a useful tool for studying the effects of oxidative stress on plant growth and development. However, Nitrofen has some limitations for lab experiments, including its toxicity and potential environmental impact. Researchers must take care to handle Nitrofen safely and dispose of it properly to avoid contamination of the environment.
Orientations Futures
There are several future directions for research on Nitrofen. One area of interest is the development of new herbicides that are more effective and less toxic than Nitrofen. Another area of research is the study of the impact of Nitrofen on non-target organisms, including beneficial insects and soil microorganisms. Additionally, researchers are interested in investigating the impact of Nitrofen on the environment and developing strategies for reducing its environmental impact.
Méthodes De Synthèse
Nitrofen is synthesized by the reaction of 2-chloro-4-nitrophenol with 3-chlorophenol in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to form Nitrofen. The synthesis of Nitrofen is a multi-step process that requires careful attention to detail and proper handling of chemicals.
Applications De Recherche Scientifique
Nitrofen has been extensively studied for its herbicidal properties and its effects on plant growth and development. Researchers have used Nitrofen to study the mechanism of action of nitrophenyl ether herbicides and their impact on plant metabolism. Nitrofen has also been used in studies to investigate the role of oxidative stress in plant growth and development.
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-6-5-11(19(21)22)8-13(14)17/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWZMPSXZLFFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-{1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5210934.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)
![1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210961.png)
![5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5210963.png)

![1-methoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5210978.png)
![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5210999.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5211004.png)


![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzenesulfonamide](/img/structure/B5211034.png)